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Compound of Interest

4-Tert-butyl-2-
Compound Name:
(hydroxymethyl)phenol

cat. No.: B1203067

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral analysis of 4-tert-
butyl-2-(hydroxymethyl)phenol. Due to the limited availability of published experimental
spectral data for this specific compound, this document outlines the expected spectral
characteristics based on fundamental principles of spectroscopy and provides illustrative data
from a closely related analogue, 2,4-di-tert-butyl-6-(hydroxymethyl)phenol. The methodologies
provided are standard protocols applicable to the analysis of this and similar phenolic
compounds.

Chemical Structure and Properties
« IUPAC Name: 4-(tert-butyl)-2-(hydroxymethyl)phenol

e CAS Number: 6638-87-5[1]

e Molecular Formula: C11H160:2

« Molecular Weight: 180.24 g/mol

Predicted Spectral Data Summary

The following tables summarize the predicted and expected spectral data for 4-tert-butyl-2-
(hydroxymethyl)phenol. These predictions are based on the analysis of its chemical structure
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and comparison with analogues.

*H NMR Spectral Data (Predicted)

Chemical Shift

Multiplicity Integration Assignment
(ppm)
~9.0-10.0 Singlet (broad) 1H Ar-OH
~7.2-7.4 Doublet 1H Ar-H (meta to -OH)
Ar-H (ortho to -tert-
~7.0-7.2 Doublet of Doublets 1H
butyl)
~6.8-7.0 Doublet 1H Ar-H (ortho to -OH)
~4.6-4.8 Singlet 2H -CH2-OH
~45-55 Singlet (broad) 1H -CH2-OH
~1.3 Singlet 9H -C(CHs)s3

Chemical Shift (ppm)

Assignment

~155 C-OH (aromatic)
~142 C-tert-butyl (aromatic)
~128 C-H (aromatic)
~126 C-H (aromatic)
~125 C-CH20H (aromatic)
~115 C-H (aromatic)
~65 -CHz2-OH
~34 -C(CHs)s
~31 -C(CHs)s
IR Spectral Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

O-H Stretch (phenolic and

3600 - 3200 Strong, Broad alcoholic)
3100 - 3000 Medium C-H Stretch (aromatic)
2960 - 2850 Strong C-H Stretch (aliphatic)
1600 - 1450 Medium-Strong C=C Stretch (aromatic ring)
1260 - 1200 Strong C-0O Stretch (phenol)
1050 - 1000 Strong C-O Stretch (primary alcohol)
850 - 800 Strong C-H Bend (para-substituted
ring)
MaS_S_S_p_e_c_tr_Qm_e_tnLQata (Predicted)

Relative Intensity Assignment
180 High [M]* (Molecular lon)
165 High [M - CHs]*
151 Medium [M - CH20H]*
147 Medium [M - H20 - CHs]*
123 Medium [M - C(CHs)3]*

Experimental Protocols
Synthesis of 4-tert-butyl-2-(hydroxymethyl)phenol

A plausible synthetic route involves the base-catalyzed hydroxymethylation of 4-tert-
butylphenol with formaldehyde. The following is a general protocol adapted from the synthesis
of related compounds.

Materials:

* 4-tert-butylphenol
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Formaldehyde solution (37% in H20)

Sodium hydroxide (NaOH)

Hydrochloric acid (HCI)

Diethyl ether

Anhydrous magnesium sulfate (MgSQOa)

Deionized water

Procedure:

A solution of sodium hydroxide in deionized water is prepared in a round-bottom flask.

4-tert-butylphenol is added to the flask, and the mixture is stirred until the phenol is
completely dissolved.

The solution is cooled to room temperature, and formaldehyde solution is added dropwise
with continuous stirring.

The reaction mixture is stirred at room temperature for 24-48 hours. The progress of the
reaction can be monitored by Thin Layer Chromatography (TLC).

Upon completion, the reaction is quenched by the addition of hydrochloric acid until the
solution is acidic.

The aqueous layer is extracted with diethyl ether.

The combined organic layers are washed with brine, dried over anhydrous magnesium
sulfate, and filtered.

The solvent is removed under reduced pressure to yield the crude product, which can be
further purified by column chromatography on silica gel.

Synthesis Workflow
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Caption: Synthetic workflow for 4-tert-butyl-2-(hydroxymethyl)phenol.

Spectral Analysis Protocols
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Nuclear Magnetic Resonance (NMR) Spectroscopy:

'H and 3C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCIs) or dimethyl
sulfoxide-de (DMSO-ds).

Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data is processed using standard NMR software.
Infrared (IR) Spectroscopy:
¢ IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer.

o For solid samples, a small amount of the compound is mixed with potassium bromide (KBr)
and pressed into a pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used.

e The spectrum is recorded in the range of 4000-400 cm™1.
Mass Spectrometry (MS):

e Mass spectra are acquired using a mass spectrometer with an electron ionization (El)
source.

e The sample is introduced into the ion source, typically via a direct insertion probe or after
separation by gas chromatography (GC).

e The mass-to-charge ratio (m/z) of the resulting ions is recorded.

Spectral Analysis Workflow
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Caption: Workflow for the spectral analysis of a synthesized compound.

lllustrative Spectral Data of an Analogue: 2,4-di-tert-
butyl-6-(hydroxymethyl)phenol

The following data for the related compound 2,4-di-tert-butyl-6-(hydroxymethyl)phenol (CAS
16373-02-7) is provided for illustrative purposes.[2]

'H NMR Data of Analogue

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

7.21 d 1H Ar-H

6.99 d 1H Ar-H

4.84 S 2H -CH2-

1.44 s 9H -C(CHs)3

131 s 9H -C(CHs)s
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Mass_Sp_e_cIr_QmeLQata_Qf_Analggue

Relative Intensity Assignment
236 High M]*
221 High [M - CHs]*
205 Medium [M - CH20H]+
177 Medium [M - C(CH3)s]*

Conclusion

This technical guide has outlined the expected spectral characteristics of 4-tert-butyl-2-
(hydroxymethyl)phenol and provided standard experimental protocols for its synthesis and
analysis. While experimental data for the target compound is not readily available in public
databases, the information presented here, including illustrative data from a close analogue,
serves as a valuable resource for researchers and scientists working with this and related
phenolic compounds. The provided workflows for synthesis and spectral analysis offer a clear
and structured approach for laboratory investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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